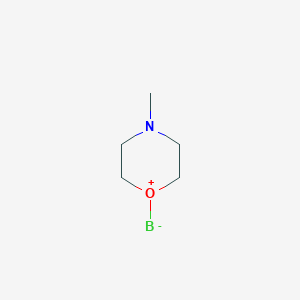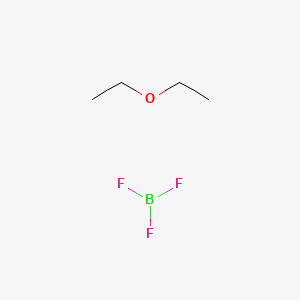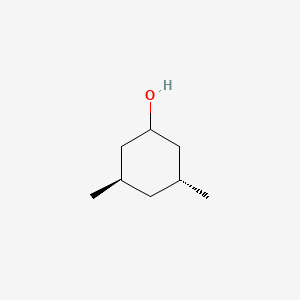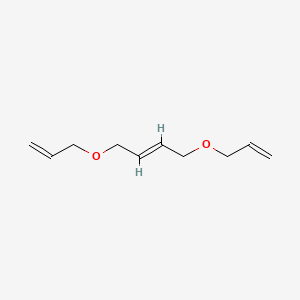![molecular formula C8H6O6 B1144194 (3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone CAS No. 17309-39-6](/img/structure/B1144194.png)
(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives is a field of significant interest, with methodologies focusing on efficient routes and the use of renewable sources. For instance, Defant et al. (2011) describe an efficient route towards a branched tetrahydrofurane δ-sugar amino acid, derived from cellulose, highlighting the importance of sustainable sources in synthetic chemistry (Defant et al., 2011). Similarly, Kelly et al. (2009) developed a multicatalytic synthesis of complex tetrahydrofurans, demonstrating the versatility and potential for creating diverse tetrahydrofuran structures with functional groups (Kelly et al., 2009).
Molecular Structure Analysis
The molecular structure of tetrahydrofuran derivatives is characterized by their cyclic ether core, which influences their physical and chemical properties. NMR spectroscopy and mass spectrometry are commonly used techniques for structure elucidation, providing detailed information about the molecular framework and functional group arrangement. The study by Defant et al. (2011) exemplifies the use of these techniques for structural assignment of tetrahydrofurane amino acids.
Chemical Reactions and Properties
Tetrahydrofuran derivatives participate in a variety of chemical reactions, leveraging their ether functionality for nucleophilic addition, hydroalkoxylation, and other transformations. The work by Kelly et al. (2009) and Brenna et al. (2017) illustrates the reactivity of tetrahydrofurans in creating complex molecules, highlighting their role in synthesizing biologically active products and peptidomimetics (Brenna et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Related Compounds : (3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone is structurally related to various synthesized compounds with potential applications in scientific research. For instance, an efficient synthesis route was developed for a δ-sugar amino acid, using a bicyclic lactone derived from cellulose as a chiral building block. This amino acid, featuring a tetrahydrofurane ring, could be useful in creating new peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Crystal Structure Analysis : Compounds structurally similar to this compound have been isolated and structurally analyzed. For example, a compound isolated from Tremella fuciformis showed significant structural features, such as planar rings and hydrogen bonding, which could inform the analysis of related compounds (He et al., 2012).
Chemical Reactions and Properties
Electron Acceptors : Related furanoquinonoid compounds have been studied as potential electron acceptors. These include various oxygen-containing derivatives, indicating potential applications in electronic materials research (Ishida et al., 1990).
Catalytic Reactions : Studies have explored the use of related tetrahydrofuran derivatives in catalytic reactions, such as asymmetric hydrogenation, highlighting potential applications in synthetic chemistry (Terfort, 1992).
Potential Applications in Polymer Synthesis
Ring-Opening Polymerization : Some related compounds have been applied in the ring-opening polymerization of ε-Caprolactone, suggesting potential use in the synthesis of biologically active products and materials (Yang et al., 2011).
Synthesis of Novel Polymers : Research on the polymerization of related compounds with fluorinated alkane and arylene ether moieties indicates potential applications in creating new polymeric materials (Miyatake et al., 2001).
Propriétés
IUPAC Name |
(3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQWMCSSZKNOLQ-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)C2CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)[C@@H]2CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204872 | |
| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17309-39-6 | |
| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17309-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)

![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)

![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)




